Cas no 1150164-72-9 (Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate)
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
- A-5114
- DTXSID70674954
- MFCD11855923
- 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- BS-19381
- 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-methyl-, ethyl ester
- Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
- 1150164-72-9
- SCHEMBL15167183
- AWB16472
- DB-370090
- Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- JIUZGPCDKSXHBZ-UHFFFAOYSA-N
- AKOS014683534
-
- MDL: MFCD11855923
- Inchi: 1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3
- InChI Key: JIUZGPCDKSXHBZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)N1C(C)=C(C(=O)OCC)C=N1
Computed Properties
- Exact Mass: 309.01100
- Monoisotopic Mass: 309.01129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 57Ų
Experimental Properties
- PSA: 57.01000
- LogP: 2.51490
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900568-100mg |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E900568-250mg |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E900568-500mg |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E900568-1g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM316924-100g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 95% | 100g |
$532 | 2023-02-03 | |
| abcr | AB272566-1 g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate; 97% |
1150164-72-9 | 1 g |
€93.00 | 2023-07-20 | ||
| abcr | AB272566-5 g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate; 97% |
1150164-72-9 | 5 g |
€195.00 | 2023-07-20 | ||
| Alichem | A029183424-100g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
1150164-72-9 | 95% | 100g |
$460.56 | 2023-09-04 | |
| abcr | AB272566-1g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, 97%; . |
1150164-72-9 | 97% | 1g |
€76.00 | 2025-04-22 | |
| abcr | AB272566-5g |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, 97%; . |
1150164-72-9 | 97% | 5g |
€144.00 | 2025-04-22 |
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Suppliers
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS No. 1150164-72-9): A Comprehensive Overview
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, identified by its CAS number 1150164-72-9, is a significant compound in the realm of pharmaceutical and chemical research. This compound has garnered attention due to its versatile applications in drug development and synthetic chemistry. Its unique structural features, comprising a pyrazole core substituted with a brominated pyridine moiety and an ethyl ester group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate molecule exhibits a high degree of reactivity, which is attributed to the presence of both electron-withdrawing and electron-donating groups. The bromine atom in the pyridine ring enhances its utility as a synthetic handle, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The< strong>Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate has emerged as a key building block in this endeavor. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways that drive tumor growth. The pyrazole scaffold is particularly well-suited for this purpose due to its ability to interact with metal ions and other biological targets.
One of the most compelling aspects of< strong>Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is its potential in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity for specific biological receptors. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in metabolic disorders. The ethyl ester group provides a versatile site for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.
The synthesis of< strong>Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the condensation of methyl acetoacetate with guanidine hydrochloride to form 5-methylpyrazole-4-carboxylic acid. Subsequent bromination at the 5-position of the pyridine ring introduces the bromine atom, which is then coupled with various nucleophiles to extend the molecular structure. The final step often involves esterification to yield the ethyl ester derivative.
The importance of< strong>Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate extends beyond academic research; it has practical implications in industrial applications as well. Pharmaceutical companies and biotechnology firms often utilize this compound as a starting material for synthesizing lead compounds that undergo further optimization before entering clinical trials. Its stability under various reaction conditions makes it an ideal candidate for large-scale production processes.
In conclusion, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS No. 1150164-72-9) represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features and reactivity profile have positioned it as a pivotal intermediate in the synthesis of bioactive molecules. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of drug discovery efforts.
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